molecular formula C16H18N2O2 B2581974 N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251632-98-0

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2581974
CAS RN: 1251632-98-0
M. Wt: 270.332
InChI Key: RSOOWHKCOAOIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide, also known as APB, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been used to study the physiological and biochemical effects of CB1 activation.

Scientific Research Applications

Histone Deacetylase Inhibition

A study explored the biological activity of synthetic histone deacetylase inhibitors, particularly focusing on the effects of pyrrole-C2 and/or -C4 substitutions. These compounds, including analogs of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide, demonstrated significant inhibitory activity against maize HD2 activity in vitro, suggesting their potential for epigenetic modulation and therapeutic applications in diseases where histone deacetylase plays a crucial role (A. Mai et al., 2004).

Heterocyclic Compound Synthesis

Another realm of application is in the synthesis of heterocyclic compounds, where this compound and related compounds serve as precursors or intermediates. Research highlighted the synthetic importance of these compounds, detailing methods for their preparation and their use in generating a variety of heterocyclic structures, which are pivotal in the development of new pharmaceuticals and materials (A. Fadda et al., 2015).

Antimicrobial Evaluation

The compound's utility extends to antimicrobial applications, with studies reporting the synthesis and antimicrobial evaluation of new derivatives. These studies found moderate activity against selected pathogens, indicating the potential of this compound derivatives in developing new antimicrobial agents (A. Farag et al., 2009).

Neuroprotective Agents

Furthermore, derivatives of this compound have been investigated for their neuroprotective properties, offering multifunctional activities that could be beneficial in treating neurodegenerative diseases like Alzheimer's. These compounds showed selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and the ability to penetrate the central nervous system, demonstrating their potential as therapeutic agents (Gema C González-Muñoz et al., 2011).

Novel Alkaloid Discovery

In a study focused on natural products, derivatives similar to this compound were isolated from edible mushrooms, showcasing the compound's role in the discovery and characterization of novel bioactive substances. This highlights the broader applicability of such compounds in pharmacognosy and natural product chemistry (T. Sakamoto et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-13(19)14-6-4-7-15(12-14)17-16(20)8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOOWHKCOAOIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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